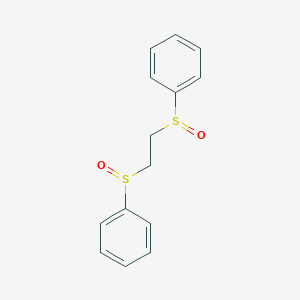

1,2-Bis(phenylsulfinyl)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(benzenesulfinyl)ethylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZMCUCIIIAHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422904 | |

| Record name | 1,2-Bis(phenylsulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-21-4 | |

| Record name | 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(phenylsulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,2-Ethanediyldisulfinyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Bis(phenylsulfinyl)ethane synthesis from 1,2-bis(phenylthio)ethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,2-bis(phenylsulfinyl)ethane from its precursor, 1,2-bis(phenylthio)ethane. The described method is a straightforward oxidation reaction yielding a mixture of meso and racemic diastereomers, which can be separated. This document outlines the detailed experimental protocol and presents key quantitative data in a structured format.

Chemical Transformation

The synthesis involves the selective oxidation of the two thioether functionalities in 1,2-bis(phenylthio)ethane to sulfoxides.

Caption: Oxidation of 1,2-bis(phenylthio)ethane to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1,2-Bis(phenylthio)ethane | 2 g (8.12 mmol, 1 equiv) |

| Hydrogen Peroxide (50 wt%) | 1.0 mL (16.24 mmol, 2 equiv) |

| Acetic Acid | 18.9 mL total |

| Product Information | |

| Molecular Weight | 278.38 g/mol |

| Melting Point (meso) | 155 °C[1] |

| Melting Point (racemic) | 116 °C[1] |

| Spectroscopic Data (meso) | |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.56–7.52 (m, 10H), 3.05 (s, 4H)[1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 142.29, 131.55, 129.63, 124.10, 47.06[1] |

| IR (neat, cm⁻¹) | 3048.84, 2970.01, 2922.41, 1442.10, 1036.34, 745.45, 695.70[1] |

| Spectroscopic Data (racemic) | |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)[1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 142.55, 131.53, 129.64, 124.08, 47.94[1] |

| IR (neat, cm⁻¹) | 3053.16, 2911.39, 1443.77, 1084.88, 1042.50, 748.52[1] |

| HRMS (ESI) [M+Na]⁺ | Calculated: 301.0333, Found: 301.0320[1] |

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of this compound.[1]

Materials:

-

1,2-Bis(phenylthio)ethane

-

Hydrogen peroxide (H₂O₂, 50 wt% in water)

-

Acetic acid

-

Ethanol (cold)

-

Acetone

-

Deionized water

-

50-mL round-bottomed flask

-

Magnetic stir bar

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 50-mL round-bottomed flask equipped with a magnetic stir bar, combine 2 g (8.12 mmol) of 1,2-bis(phenylthio)ethane and 12.2 mL of acetic acid.

-

Addition of Oxidant: Prepare a solution of 1.0 mL (16.24 mmol) of 50 wt% hydrogen peroxide in 6.7 mL of acetic acid. Add this solution dropwise to the rapidly stirring reaction mixture at room temperature.

-

Reaction Progression: The initial heterogeneous mixture will become homogeneous after approximately 15 minutes of stirring.

-

Workup:

-

The crude product, a pale yellow solid, can be isolated by emulsifying the reaction mixture in cold ethanol.

-

Filter the solid and wash with cold ethanol to remove residual acetic acid. This yields a white powder containing a mixture of the meso and racemic isomers.

-

-

Purification and Isomer Separation:

-

Recrystallization: The meso and racemic isomers can be separated by recrystallization from acetone. Dissolve the solid mixture in a minimal amount of refluxing acetone.

-

Cool the solution to room temperature, and then place it in a -20 °C freezer.

-

The meso isomer will crystallize first as small white clumps.

-

The racemic isomer will subsequently crystallize as long white needles.

-

Multiple crops of crystals can be obtained by concentrating the mother liquor and repeating the cooling process.

-

Column Chromatography: For the removal of under- or over-oxidized impurities (mono-sulfide or mono-sulfone), silica gel flash column chromatography can be employed. A typical eluent system is 3% methanol in dichloromethane. Note that column chromatography is not effective for separating the meso and racemic diastereomers.[1]

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Stereoselective Synthesis of 1,2-Bis(phenylsulfinyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of 1,2-bis(phenylsulfinyl)ethane, a valuable chiral ligand and auxiliary in asymmetric synthesis. The document details the primary synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. Furthermore, logical and experimental workflows are visualized to facilitate a deeper understanding of the synthetic strategies and stereochemical control.

Introduction

This compound is a C2-symmetric chiral bis-sulfoxide that has garnered significant attention in the field of asymmetric catalysis. Its ability to coordinate with transition metals makes it an effective ligand in a variety of stereoselective transformations. The synthesis of this compound in a stereochemically defined manner is crucial for its applications. Two primary strategies for the stereoselective synthesis of this compound are prevalent: the diastereoselective oxidation of the corresponding prochiral thioether and the use of chiral auxiliaries to direct the formation of specific stereoisomers. This guide will explore these methods in detail.

Synthetic Methodologies and Data Presentation

The stereoselective synthesis of this compound can be approached through several methods, each with its own advantages in terms of stereocontrol and scalability. The most common methods are summarized below, with quantitative data presented for comparison.

Diastereoselective Oxidation of 1,2-Bis(phenylthio)ethane

The direct oxidation of 1,2-bis(phenylthio)ethane offers a straightforward route to this compound. This method typically yields a mixture of the meso and racemic (a mixture of (R,R) and (S,S) enantiomers) diastereomers. The ratio of these diastereomers can be influenced by the choice of oxidant and reaction conditions. Subsequent separation of the diastereomers is often required to isolate the desired racemic or meso compound.

Chiral Auxiliary-Mediated Synthesis

For the synthesis of enantiomerically enriched this compound, the use of chiral auxiliaries is the preferred method. A notable example is the "DAG methodology," which employs diacetone-D-glucose (DAG) as a chiral auxiliary.[1][2][3] This approach allows for the synthesis of enantiopure C2-symmetric 1,2-bis(alkyl- or arylsulfinyl)ethanes.[2] The key steps involve the preparation of ethane-1,2-bis(sulfinyl) chloride, followed by reaction with the chiral auxiliary to form diastereomeric sulfinate esters. The inherent chirality of the auxiliary directs the subsequent nucleophilic substitution, leading to the formation of an enantiomerically enriched product.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the stereoselective synthesis of this compound and related compounds.

| Method | Starting Material | Key Reagents/Auxiliary | Product(s) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference(s) |

| Diastereoselective Oxidation | 1,2-Bis(phenylthio)ethane | Hydrogen Peroxide, Acetic Acid | meso- and racemic-1,2-Bis(phenylsulfinyl)ethane | Not specified; requires separation | Not specified | |

| Chiral Auxiliary-Mediated Synthesis (DAG Methodology) | Ethane-1,2-dithiol | Diacetone-D-glucose (DAG), Phenyl Grignard | (R,R)- or (S,S)-1,2-Bis(phenylsulfinyl)ethane | High e.e. (specific value not provided in snippets) | Good | [1][2][3] |

| Chiral Auxiliary-Mediated Synthesis (DCG Methodology) | Propane-1,3-dithiol | Dicyclohexylidene-D-glucose (DCG) | Diastereomeric propane-1,3-bis-sulfinate esters (precursors to bis-sulfoxides) | 90:10 (for (S,S)- and (R,S)-isomers) | 69-70 | [1] |

| Vanadium-Catalyzed Asymmetric Oxidation | 1,2-Bis(arylthio)ethanes | H₂O₂, Chiral Schiff Base-Vanadium Complex | Optically active 1,2-bis(arylsulfinyl)ethanes | up to >95% e.e. | Not specified | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Diastereoselective Oxidation of 1,2-Bis(phenylthio)ethane

This protocol describes the synthesis of a mixture of meso and racemic this compound.

Materials:

-

1,2-Bis(phenylthio)ethane

-

Acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Ethanol (cold)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-bis(phenylthio)ethane (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add hydrogen peroxide (2.0 eq) dropwise at room temperature.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

To remove residual acetic acid, triturate the solid with cold ethanol and filter.

-

The resulting white solid is a mixture of meso and racemic diastereomers.

Purification (Separation of Diastereomers):

-

Dissolve the mixture of diastereomers in a minimal amount of boiling acetone.

-

Allow the solution to cool slowly to room temperature. The meso isomer will crystallize first.

-

Collect the meso isomer by filtration.

-

Concentrate the mother liquor and cool to induce crystallization of the racemic isomer.

-

Collect the racemic isomer by filtration.

General Protocol for Chiral Auxiliary-Mediated Synthesis (DAG Methodology)

This protocol outlines the general steps for the enantioselective synthesis of this compound using diacetone-D-glucose (DAG) as a chiral auxiliary.

Step 1: Synthesis of Ethane-1,2-bis(sulfinyl) Chloride

-

Ethane-1,2-dithiol is converted to ethane-1,2-bis(sulfinyl) chloride through a two-step process, typically involving chlorination.

Step 2: Formation of Diastereomeric Sulfinate Esters

-

The ethane-1,2-bis(sulfinyl) chloride is reacted with diacetone-D-glucose (DAG-OH) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature.

-

The reaction yields a mixture of diastereomeric bis-sulfinate esters, which can be separated by chromatography.

Step 3: Nucleophilic Substitution

-

The desired diastereomer of the bis-sulfinate ester is treated with a phenyl Grignard reagent (PhMgBr) in an appropriate solvent like THF.

-

The nucleophilic substitution at the sulfur centers proceeds with inversion of configuration to yield the enantiomerically enriched this compound.

-

The chiral auxiliary (DAG) can be recovered after an aqueous work-up.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships in the stereoselective synthesis of this compound.

Synthetic Workflow for Diastereoselective Oxidation

Caption: Workflow for the synthesis of meso and racemic this compound.

Synthetic Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: Workflow for the enantioselective synthesis using the DAG methodology.

Logical Relationship for Stereocontrol in Chiral Auxiliary Method

Caption: Logical flow of stereocontrol in the chiral auxiliary-mediated synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle: Understanding the Influence of the Carbon Chain Nature in Its Ability for Metal Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle: Understanding the Influence of the Carbon Chain Nature in Its Ability for Metal Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Bis(phenylsulfinyl)ethane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfinyl)ethane is a chiral organosulfur compound that has garnered significant attention in synthetic chemistry, primarily for its role as a highly effective ligand in transition metal catalysis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its applications, particularly in the context of complex molecule synthesis relevant to drug discovery and development.

Physical and Chemical Properties

This compound is a white crystalline solid that exists as two diastereomers: a meso compound and a racemic mixture of two enantiomers.[1] The sulfur atoms in the sulfoxide groups are stereocenters.[2] It is soluble in a wide range of common organic solvents, including dioxane, tetrahydrofuran (THF), methylene chloride, acetone, ethanol, and dimethyl sulfoxide (DMSO).[1]

Physical Data

| Property | meso-1,2-Bis(phenylsulfinyl)ethane | racemic-1,2-Bis(phenylsulfinyl)ethane |

| Molecular Formula | C₁₄H₁₄O₂S₂ | C₁₄H₁₄O₂S₂ |

| Molecular Weight | 278.39 g/mol | 278.39 g/mol |

| Melting Point | 155 °C | 116 °C |

| Appearance | White crystalline solid | White crystalline solid |

Spectral Data

meso-1,2-Bis(phenylsulfinyl)ethane:

-

¹H NMR (500 MHz, CDCl₃): δ 7.56–7.52 (m, 10H), 3.05 (s, 4H)

-

¹³C NMR (125 MHz, CDCl₃): δ 142.29, 131.55, 129.63, 124.10, 47.06

-

IR (neat, cm⁻¹): 3048.84, 2970.01, 2922.41, 1442.10, 1036.34, 745.45, 695.70

racemic-1,2-Bis(phenylsulfinyl)ethane:

-

¹H NMR (500 MHz, CDCl₃): δ 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)

-

¹³C NMR (125 MHz, CDCl₃): δ 142.55, 131.53, 129.64, 124.08, 47.94

-

IR (neat, cm⁻¹): 3053.16, 2911.39, 1443.77, 1084.88, 1042.50, 748.52

-

HRMS (ESI): m/z calculated for C₁₄H₁₄O₂S₂Na [M+Na]⁺: 301.0333, found 301.0320

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the sulfoxide functional groups.

-

Reduction: Sulfoxides can be deoxygenated to the corresponding sulfides. This can be achieved using various reducing agents, including metal complexes with hydrosilanes.

-

Oxidation: Further oxidation of the sulfoxide groups can lead to the formation of the corresponding sulfones.

-

Thermal Elimination: Upon heating, sulfoxides can undergo a syn-elimination reaction to yield an alkene and a sulfenic acid. This process occurs via an Ei mechanism.

-

Acidity of α-Protons: The protons on the carbon atoms adjacent to the sulfoxide group are weakly acidic and can be deprotonated by strong bases.

-

Coordination Chemistry: As a C₂-symmetric bis-sulfoxide, it acts as a bidentate ligand, coordinating to transition metals through the sulfur or oxygen atoms of the sulfinyl groups.[2] For heavier transition metals like palladium, coordination through the sulfur atoms is generally preferred.[2]

Experimental Protocols

Synthesis of 1,2-Bis(phenylthio)ethane (Precursor)

A detailed experimental protocol for the synthesis of the precursor, 1,2-bis(phenylthio)ethane, can be adapted from standard procedures for the alkylation of thiols.

Materials:

-

Thiophenol

-

1,2-Dibromoethane

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution in an ice bath and add thiophenol dropwise with stirring.

-

After the addition is complete, add 1,2-dibromoethane dropwise to the solution.

-

Remove the ice bath and heat the mixture to reflux for several hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to afford pure 1,2-bis(phenylthio)ethane.

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 1,2-bis(phenylthio)ethane.

Materials:

-

1,2-Bis(phenylthio)ethane

-

Acetic acid

-

Hydrogen peroxide (30-50 wt%)

-

Acetone

-

Ethanol

Procedure:

-

In a round-bottom flask, charge a stir bar, 1,2-bis(phenylthio)ethane (1 equivalent), and acetic acid.

-

Prepare a solution of hydrogen peroxide (2 equivalents) in acetic acid.

-

Add the hydrogen peroxide solution dropwise to the stirring solution of the thioether at room temperature. The reaction is typically exothermic.

-

After the addition, continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by pouring the reaction mixture into cold water and collecting the precipitate.

Purification and Separation of Diastereomers:

-

The crude product, a mixture of meso and racemic isomers, can be purified by emulsifying the pale yellow solid in cold ethanol and filtering to remove acetic acid, yielding a white powder.[1]

-

Separation of the meso and racemic isomers can be achieved by recrystallization from refluxing acetone.[1] The solution is cooled to room temperature and then placed in a freezer at -20 °C. The meso isomer crystallizes first as small white clumps, followed by the racemic isomer as long white needles.[1]

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in fields relevant to drug development is as a ligand in palladium-catalyzed C-H activation reactions. The complex formed between this compound and palladium(II) acetate is often referred to as the "White catalyst." This catalyst system is highly effective for a variety of synthetic transformations that are crucial for the construction of complex molecular architectures found in many biologically active compounds and pharmaceuticals.

Allylic C-H Oxidation and Amination

The palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst system is particularly renowned for its ability to facilitate intramolecular and intermolecular allylic C-H oxidation and amination reactions.[2] These reactions allow for the direct conversion of C-H bonds into C-O and C-N bonds, which are fundamental transformations in the synthesis of natural products and pharmaceutical agents. For example, this methodology has been successfully applied to the synthesis of tetracyclic flavonoids and in macrolactonization reactions.[2]

Caption: General scheme for allylic C-H functionalization using the White catalyst.

Asymmetric Catalysis

As a chiral ligand, this compound has been investigated for its potential to induce asymmetry in catalytic reactions.[2] The C₂-symmetry of the racemic form is particularly desirable in asymmetric catalysis as it can reduce the number of possible diastereomeric transition states, potentially leading to higher enantioselectivity.[2] The stereoselective synthesis of specific stereoisomers of this ligand is therefore of great importance for its application in the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug development.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature describing the direct biological activity of this compound or its involvement in specific cellular signaling pathways. Its utility in the context of drug development is primarily as a tool for the synthesis of complex, potentially bioactive molecules, rather than as a pharmacologically active agent itself. The biological properties of compounds synthesized using this ligand are diverse and depend on the specific molecular structures created.

Conclusion

This compound is a valuable and versatile chiral ligand with well-defined physical and chemical properties. Its synthesis is straightforward, and its diastereomers can be separated by standard laboratory techniques. Its most significant contribution to the fields of organic chemistry and drug development lies in its role as a key component of the "White catalyst," enabling powerful and selective C-H functionalization reactions. While direct biological activity has not been reported, its importance as a synthetic tool for accessing complex and medicinally relevant molecules is firmly established. Future research may explore the potential biological effects of this class of compounds, further expanding its utility for the scientific community.

References

1,2-Bis(phenylsulfinyl)ethane CAS number and molecular weight

This technical guide provides a comprehensive overview of 1,2-Bis(phenylsulfinyl)ethane, a versatile chiral ligand in modern synthetic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and applications, particularly in catalysis.

Core Compound Information

This compound is an organosulfur compound that exists as a mixture of meso and racemic diastereomers. It is primarily utilized as a bidentate chiral ligand in transition metal catalysis, most notably in palladium-catalyzed reactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 6099-21-4, 21461-90-5 | |

| Molecular Formula | C₁₄H₁₄O₂S₂ | |

| Molecular Weight | 278.39 g/mol | |

| Melting Point (meso) | 160 °C | |

| Melting Point (racemic) | Not specified | |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in many common organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through the controlled oxidation of its precursor, 1,2-bis(phenylthio)ethane. Various oxidizing agents can be employed for this transformation, with the stoichiometry of the oxidant being crucial to prevent over-oxidation to the corresponding sulfone.

Experimental Protocol: Oxidation of 1,2-Bis(phenylthio)ethane

This protocol describes a general method for the synthesis of this compound.

Materials:

-

1,2-Bis(phenylthio)ethane

-

Oxidizing agent (e.g., hydrogen peroxide, m-CPBA, sodium periodate)

-

Solvent (e.g., methanol, chloroform, acetone)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 1,2-bis(phenylthio)ethane in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a controlled amount (typically 2.0 to 2.2 equivalents) of the chosen oxidizing agent to the stirred solution. The reaction can be exothermic.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, the reaction is quenched. The work-up procedure will vary depending on the oxidant used.

-

For m-CPBA, the reaction mixture is typically washed with a saturated aqueous solution of sodium sulfite to quench excess peracid, followed by washes with saturated aqueous sodium bicarbonate and brine.

-

For sodium periodate, the insoluble inorganic salts are removed by filtration.

-

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow

Caption: Synthesis of this compound.

Application in Catalysis

This compound is a key ligand in the "White Catalyst" (this compound palladium(II) acetate), which is highly effective for allylic C-H oxidation reactions. This catalytic system allows for the direct functionalization of C-H bonds, providing a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

Experimental Protocol: Palladium-Catalyzed Macrolactonization

This protocol provides a typical procedure for an intramolecular allylic C-H oxidation to form a macrocycle, a reaction where the White Catalyst is particularly effective.

Materials:

-

This compound palladium(II) diacetate (White Catalyst)

-

Benzoic acid substrate with a terminal olefin

-

Benzoquinone

-

Dichloromethane (CH₂Cl₂)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, charge the White Catalyst (0.02 mmol) and benzoquinone (0.4 mmol).

-

In a separate vial, dissolve the benzoic acid substrate (0.2 mmol) in dichloromethane (10 mL).

-

Transfer the substrate solution to the flask containing the catalyst and oxidant.

-

Fit the flask with a condenser and heat the reaction mixture at 45 °C for 72 hours.

-

After cooling to room temperature, quench the reaction with a saturated solution of ammonium chloride (5 mL).

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with water (1 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired macrolactone.

Catalytic Cycle of Allylic C-H Oxidation

The proposed mechanism for the palladium-catalyzed allylic C-H oxidation involves a series of steps where the sulfoxide ligand plays a crucial role in the C-H activation step.

Caption: Proposed Catalytic Cycle.

Conclusion

This compound has emerged as a significant ligand in the field of synthetic organic chemistry. Its role in facilitating challenging C-H functionalization reactions, particularly through the White Catalyst, opens up new avenues for the efficient synthesis of complex molecules. This guide provides foundational knowledge for researchers looking to employ this versatile compound in their synthetic endeavors. Further research into the development of more enantioselective catalytic systems based on this ligand is an active area of investigation.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 1,2-Bis(phenylsulfinyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-bis(phenylsulfinyl)ethane, a versatile chiral ligand in asymmetric catalysis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data

The spectroscopic data for this compound is presented below, categorized by the meso and racemic diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Diastereomer | Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm |

| meso | CDCl₃ | 500 MHz | 7.56–7.52 (m, 10H), 3.05 (s, 4H)[1] |

| racemic | CDCl₃ | 500 MHz | 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Diastereomer | Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm |

| meso | CDCl₃ | 500 MHz | 142.29, 131.55, 129.63, 124.10, 47.06[1] |

| racemic | CDCl₃ | 125 MHz | 142.55, 131.53, 129.64, 124.08, 47.94[1] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Diastereomer | Sample Phase | Wavenumber (cm⁻¹) |

| meso | neat | 3048.84, 2970.01, 2922.41, 1442.10, 1036.34, 745.45, 695.70[1] |

| racemic | neat | 3053.16, 2911.39, 1443.77, 1084.88, 1042.50, 748.52[1] |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Diastereomer | Ionization Method | Calculated m/z | Found m/z | Molecular Formula |

| racemic | ESI | 301.0333 for [M+Na]⁺ | 301.0320[1] | C₁₄H₁₄O₂S₂Na |

Experimental Protocols

Synthesis of this compound[1]

A 50-mL round-bottomed flask is charged with a stir bar, 2 g (8.12 mmol, 1 equivalent) of 1,2-bis(phenylthio)ethane, and 12.2 mL of acetic acid. A solution of H₂O₂ (50 wt%, 16.24 mmol, 1.0 mL, 2 equivalents) in acetic acid (6.7 mL) is added dropwise at room temperature with rapid stirring. The heterogeneous solution becomes homogeneous after approximately 15 minutes.

Purification[1]

-

The resulting pale yellow solid can be emulsified in cold ethanol and filtered while cold to remove acetic acid, yielding a white powder mixture of meso and racemic isomers.

-

Recrystallization can be performed by dissolving the solid in a minimal amount of refluxing acetone. The solution is then cooled to room temperature, followed by placement in a -20 °C freezer. The meso isomer crystallizes first as small white clumps, followed by the racemic isomer as long white needles. This process can be repeated with the mother liquor to obtain multiple crops and efficiently separate the isomers.

Visualizations

The following diagrams illustrate key aspects of the synthesis and application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Purification and separation workflow for diastereomers.

Caption: Catalytic cycle for allylic C-H oxidation.

References

Unveiling the Structural Architecture of 1,2-Bis(phenylsulfinyl)ethane Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of 1,2-bis(phenylsulfinyl)ethane (bpse) metal complexes, offering a comprehensive overview of their crystal structures, synthesis, and the experimental protocols used for their characterization. This document is tailored for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry and potential applications of these versatile chiral ligands.

Introduction to this compound as a Ligand

This compound is a chiral bidentate ligand that has garnered significant attention in the field of coordination chemistry and asymmetric catalysis. Its ability to coordinate with a variety of metal centers through the sulfur atoms of its sulfoxide groups, combined with the stereogenic centers at these sulfur atoms, makes it a valuable tool for inducing chirality in chemical transformations. The flexible ethane backbone allows the two phenylsulfinyl groups to adopt various conformations, leading to a rich and diverse coordination chemistry.

This guide focuses on the solid-state structures of metal complexes of this compound, as determined by single-crystal X-ray diffraction. Understanding these three-dimensional arrangements is crucial for elucidating structure-activity relationships and for the rational design of new catalysts and therapeutic agents.

Crystal Structure Analysis of Metal Complexes

The coordination of this compound to metal centers results in the formation of chelate rings, influencing the overall geometry of the complex. The stereochemistry of the ligand (meso or racemic) plays a critical role in the resulting crystal packing and, in some cases, the coordination geometry itself.

Tin(IV) Complexes: A Case Study

A notable example of a structurally characterized metal complex is the adduct formed between the meso isomer of this compound and diphenyltin(IV) dichloride, with the formula [{Ph₂SnCl₂(meso-bpse)}]n.[1]

Coordination Geometry: In this complex, the tin(IV) atom exhibits a distorted octahedral geometry. The two chlorine atoms are in a cis configuration, while the two phenyl groups occupy trans positions. The meso-bpse ligand acts as a bridging ligand, coordinating to two different tin centers through its oxygen atoms, leading to the formation of infinite polymeric chains in the solid state.[1]

Quantitative Crystallographic Data:

The following table summarizes key bond lengths and angles for the [{Ph₂SnCl₂(meso-bpse)}]n complex, providing a quantitative insight into its molecular structure.

| Parameter | Value |

| Bond Lengths (Å) | |

| Sn-Cl(1) | 2.521(1) |

| Sn-Cl(2) | 2.515(1) |

| Sn-C(methyl) | 2.110(4) |

| Sn-C(methyl) | 2.111(4) |

| Sn-O(sulfoxide) | 2.316(3) |

| Sn-O(sulfoxide) | 2.320(3) |

| Bond Angles (°) | |

| Cl(1)-Sn-Cl(2) | 95.8(1) |

| C(methyl)-Sn-C(methyl) | 170.1(2) |

| O(sulfoxide)-Sn-O(sulfoxide) | 75.2(1) |

Data extracted from studies on related tin complexes.[2]

Experimental Protocols

The successful synthesis and crystallization of this compound metal complexes are paramount for their structural elucidation and subsequent application. This section provides detailed methodologies for the synthesis of the ligand and a general protocol for the formation and crystallization of its metal complexes.

Synthesis of meso- and rac-1,2-Bis(phenylsulfinyl)ethane

The synthesis of this compound is typically achieved through the oxidation of the corresponding thioether, 1,2-bis(phenylthio)ethane.

Materials:

-

1,2-Bis(phenylthio)ethane

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Acetone

-

Ethanol

Procedure:

-

Dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

-

Slowly add a stoichiometric amount of hydrogen peroxide to the solution while stirring at room temperature.

-

Continue stirring for 24 hours.

-

Remove the acetic acid under reduced pressure.

-

The resulting solid, a mixture of meso and racemic isomers, can be purified by recrystallization from acetone. The meso isomer typically crystallizes first.

General Protocol for the Synthesis and Crystallization of Metal Complexes

The following is a generalized procedure for the synthesis of a metal complex of this compound and its subsequent crystallization for X-ray diffraction studies.

Materials:

-

This compound (either meso or rac isomer)

-

A suitable metal salt (e.g., PdCl₂, PtCl₂, RhCl₃·3H₂O)

-

An appropriate solvent (e.g., ethanol, methanol, acetonitrile, dichloromethane)

-

An anti-solvent for crystallization (e.g., diethyl ether, hexane)

Synthesis Procedure:

-

Dissolve the metal salt in a suitable solvent, with gentle heating if necessary.

-

In a separate flask, dissolve an equimolar amount of this compound in the same or a compatible solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight.

-

The formation of the complex may be indicated by a color change or the precipitation of a solid.

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

Crystallization Protocol (Vapor Diffusion):

-

Dissolve the crude metal complex in a minimal amount of a relatively polar solvent (e.g., dichloromethane, acetone).

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a layer of a more non-polar anti-solvent (e.g., diethyl ether, hexane).

-

Allow the anti-solvent to slowly diffuse into the solution of the complex over a period of several days to weeks at room temperature or in a refrigerator.

-

Suitable single crystals for X-ray diffraction will form as the solubility of the complex decreases.

Visualizing Molecular Interactions and Workflows

Graphical representations are invaluable for understanding the complex relationships in coordination chemistry and experimental design. The following diagrams, generated using the DOT language, illustrate key concepts related to this compound metal complexes.

Coordination Modes of this compound

Caption: Possible coordination modes of the this compound ligand to metal centers.

Experimental Workflow for Synthesis and Crystallization

Caption: A generalized experimental workflow for the synthesis and structural analysis of a metal complex.

Conclusion

The structural analysis of this compound metal complexes provides fundamental insights into their coordination chemistry, which is essential for the development of new catalysts and materials. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field. The ability to visualize the complex interplay of ligand conformation, metal coordination, and reaction pathways is crucial for advancing the design of functional molecular architectures. Further research into the crystal engineering of these complexes will undoubtedly unveil new opportunities in catalysis and materials science.

References

The White Catalyst: A Technical Guide to a Paradigm Shift in C-H Functionalization

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of the "White catalyst," a palladium(II)/bis-sulfoxide complex developed by Professor M. Christina White and her research group. This catalyst has revolutionized the field of organic synthesis by enabling selective functionalization of traditionally inert allylic C-H bonds, obviating the need for pre-functionalized substrates. This document details the experimental protocols for the synthesis of the catalyst and its application in key transformations, including allylic acetoxylation, amination, macrolactonization, and the oxidative Heck reaction. Quantitative data from seminal publications are summarized in structured tables for comparative analysis. Furthermore, key reaction mechanisms and experimental workflows are visualized through detailed diagrams generated using the DOT language. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding and practical application of this powerful catalytic system.

Introduction: The Dawn of a New Era in C-H Activation

The strategic functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis. The ability to directly convert these ubiquitous yet typically unreactive bonds into valuable functional groups offers a more atom-economical and efficient approach to the synthesis of complex molecules. In 2004, a significant breakthrough was reported by the laboratory of M. Christina White at the University of Illinois at Urbana-Champaign.[1] Their work demonstrated that sulfoxide ligation to palladium(II) salts could selectively promote C-H oxidation over the more common Wacker-type oxidation of olefins.[1] This seminal discovery laid the groundwork for the development of what is now widely known as the "White catalyst."

The White catalyst, formally [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate, is a palladium(II) complex that has proven to be exceptionally effective in a variety of allylic C-H functionalization reactions.[2][3] Its development marked a paradigm shift, as it allowed for predictable and selective reactions at allylic C-H bonds without the need for directing groups, a common requirement in many C-H activation methodologies.[3] This catalyst has found broad utility in the synthesis of complex intermediates, including allylic carboxylates, macrocycles, and amino alcohol derivatives, making it a valuable tool for drug discovery and development.[2]

Discovery and History

The journey to the White catalyst began with the observation that the addition of dimethyl sulfoxide (DMSO) to a palladium(II) acetate-catalyzed reaction of α-olefins with benzoquinone as the oxidant led to the formation of linear (E)-allylic acetates with high regio- and stereoselectivity.[1] This was a departure from the expected Wacker oxidation products. Further investigation into the role of the sulfoxide ligand led to the synthesis and isolation of the well-defined bis-sulfoxide palladium(II) complex, the White catalyst.[1] This pre-formed catalyst not only proved to be more reactive but also exhibited a remarkable reversal of regioselectivity, favoring the formation of branched allylic acetates.[1]

Subsequent research from the White group and others has expanded the scope of this catalyst to a wide array of transformations, including intramolecular macrolactonization, intermolecular and intramolecular allylic aminations, and oxidative Heck reactions.[2][3][4] These developments have solidified the White catalyst's position as a cornerstone in the field of selective C-H functionalization.

Synthesis of the White Catalyst

The White catalyst is commercially available but can also be prepared in the laboratory. The synthesis involves a two-step procedure starting from 1,2-bis(phenylthio)ethane.

Experimental Protocol: Synthesis of this compound

-

Oxidation: To a solution of 1,2-bis(phenylthio)ethane (1.0 equiv) in a suitable solvent such as dichloromethane, add a solution of an oxidizing agent (e.g., m-chloroperoxybenzoic acid, ~2.2 equiv) dropwise at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., saturated aqueous sodium thiosulfate). Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Experimental Protocol: Synthesis of [Pd(OAc)₂(this compound)] (White Catalyst)

-

Complexation: In a flask, dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane. To this solution, add palladium(II) acetate (1.0 equiv).

-

Reaction: Stir the mixture at room temperature until the palladium(II) acetate has completely dissolved and a clear, colored solution is formed.

-

Isolation: Remove the solvent under reduced pressure to yield the White catalyst as a red-brown solid. The catalyst is typically used without further purification.

Key Applications and Experimental Protocols

The White catalyst has demonstrated remarkable efficacy in a range of allylic C-H functionalization reactions. This section details the experimental protocols for some of its most significant applications.

Allylic C-H Acetoxylation

The foundational reaction of the White catalyst, allylic C-H acetoxylation, provides a direct route to allylic acetates from simple olefins.[1]

-

Reaction Setup: To a vial, add the White catalyst (5-10 mol%), the olefin substrate (1.0 equiv), a stoichiometric oxidant such as benzoquinone (1.0-2.0 equiv), and a solvent system, typically a mixture of acetic acid and a co-solvent like DMSO or dioxane.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 25-60 °C) for the required time (typically 24-72 hours).

-

Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

| Entry | Olefin Substrate | Catalyst Loading (mol%) | Oxidant (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (Branched:Linear) |

| 1 | 1-decene | 10 | Benzoquinone (2) | DMSO/AcOH (1:1) | 24 | 25 | 75 | >20:1 |

| 2 | Boc-protected 4-pentenylamine | 10 | Benzoquinone (2) | DMSO/AcOH (1:1) | 48 | 25 | 68 | >20:1 |

| 3 | 4-phenyl-1-butene | 10 | Benzoquinone (2) | DMSO/AcOH (1:1) | 72 | 25 | 65 | >20:1 |

Data compiled from M. S. Chen, M. C. White, J. Am. Chem. Soc. 2004, 126, 1346-1347.[1]

Macrolactonization via Intramolecular Allylic C-H Oxidation

A powerful application of the White catalyst is in the intramolecular C-H oxidation of ω-alkenoic acids to form macrolactones, a common structural motif in many natural products.

-

Reaction Setup: In a round-bottom flask, charge a vial with the White catalyst (e.g., 0.02 mmol). In a separate vial, weigh the ω-alkenoic acid substrate (e.g., 0.2 mmol). To the flask, add the oxidant, benzoquinone (e.g., 0.4 mmol), and transfer the catalyst and substrate to the flask using a solvent such as dichloromethane.

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture at a specified temperature (e.g., 45 °C) for a designated time (e.g., 72 hours).

-

Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane. Wash the combined organic layers with water, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel.

| Entry | Substrate | Catalyst Loading (mol%) | Oxidant (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 10-undecenoic acid | 10 | Benzoquinone (2) | CH₂Cl₂ | 72 | 45 | 54 |

| 2 | (Z)-12-octadecenoic acid | 10 | Benzoquinone (2) | CH₂Cl₂ | 72 | 45 | 62 |

| 3 | 5-phenyl-10-undecenoic acid | 10 | Benzoquinone (2) | CH₂Cl₂ | 72 | 45 | 58 |

Data is representative of typical yields for this transformation.

Allylic C-H Amination

The White catalyst also facilitates the direct amination of allylic C-H bonds, providing access to valuable allylic amine derivatives.[3]

-

Reaction Setup: To a reaction vessel, add the White catalyst (typically 5-10 mol%), the N-sulfonylcarbamate substrate (1.0 equiv), an oxidant like benzoquinone (2.0 equiv), and a suitable solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for the required duration.

-

Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify the resulting oxazolidinone product by flash chromatography.

| Entry | Substrate | Catalyst Loading (mol%) | Oxidant (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | N-Tosyl-4-pentenyl-1-carbamate | 10 | Benzoquinone (2) | Toluene | 24 | 80 | 85 | >20:1 |

| 2 | N-Tosyl-5-hexenyl-1-carbamate | 10 | Benzoquinone (2) | Toluene | 24 | 80 | 78 | >20:1 |

| 3 | N-Tosyl-4-phenyl-4-pentenyl-1-carbamate | 10 | Benzoquinone (2) | Dioxane | 36 | 60 | 72 | 15:1 |

Data is representative of typical yields and selectivities for this transformation.

Oxidative Heck Reaction

The White catalyst has been successfully employed in an oxidative version of the Heck reaction, coupling α-olefins with organoboron reagents.[4] This chelate-controlled reaction proceeds with high regio- and stereoselectivity.[4]

-

Reaction Setup: In a reaction vial, combine the White catalyst (5-10 mol%), the α-olefin substrate (1.0 equiv), the organoboron reagent (e.g., arylboronic acid, 1.5 equiv), an oxidant (e.g., benzoquinone, 2.0 equiv), and a suitable solvent (e.g., a mixture of dioxane and water).

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 40-60 °C) for the necessary reaction time.

-

Workup and Purification: Upon completion, dilute the reaction with an organic solvent, wash with aqueous base, water, and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.

| Entry | α-Olefin | Arylboronic Acid | Catalyst Loading (mol%) | Oxidant (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | E:Z Ratio |

| 1 | 4-Penten-1-ol | Phenylboronic acid | 10 | Benzoquinone (2) | Dioxane/H₂O (10:1) | 24 | 60 | 75 | >20:1 |

| 2 | Boc-allylamine | 4-Methoxyphenylboronic acid | 10 | Benzoquinone (2) | Dioxane/H₂O (10:1) | 24 | 60 | 82 | >20:1 |

| 3 | 1-Decene | Naphthylboronic acid | 10 | Benzoquinone (2) | Dioxane/H₂O (10:1) | 36 | 60 | 68 | >20:1 |

Data compiled from J. H. Delcamp, A. P. Brucks, M. C. White, J. Am. Chem. Soc. 2008, 130, 11270-11271.[4]

Mechanistic Insights and Visualizations

The remarkable selectivity of the White catalyst stems from its unique mechanism of action. The following diagrams, rendered in DOT language, illustrate the proposed catalytic cycles and workflows.

Catalytic Cycle for Allylic C-H Acetoxylation

Caption: Proposed catalytic cycle for the White catalyst-mediated allylic C-H acetoxylation.

Experimental Workflow for Macrolactonization

Caption: A typical experimental workflow for macrolactonization using the White catalyst.

Logical Relationship in Chelate-Controlled Oxidative Heck Reaction

Caption: Logical flow demonstrating the role of chelation in the oxidative Heck reaction.

Conclusion and Future Outlook

The discovery and development of the White catalyst have profoundly impacted the field of synthetic organic chemistry. Its ability to predictably and selectively functionalize allylic C-H bonds has provided synthetic chemists with a powerful tool for the efficient construction of complex molecules. The applications in allylic acetoxylation, amination, macrolactonization, and oxidative Heck reactions have demonstrated its versatility and utility in streamlining synthetic routes to valuable compounds, including pharmaceuticals and natural products.

Future research in this area will likely focus on expanding the substrate scope of the White catalyst, developing more enantioselective variants, and exploring its application in other novel C-H functionalization reactions. The principles of ligand design and catalyst control that underpin the success of the White catalyst will undoubtedly continue to inspire the development of new and even more powerful catalytic systems for selective synthesis. As the demand for more efficient and sustainable chemical processes grows, the legacy of the White catalyst will continue to be a guiding light in the ongoing quest to master the art of C-H activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General and Highly Selective Chelate-Controlled Intermolecular Oxidative Heck Reaction [organic-chemistry.org]

- 3. White catalyst - Wikipedia [en.wikipedia.org]

- 4. A general and highly selective chelate-controlled intermolecular oxidative Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Bis(phenylsulfinyl)ethane: A C2-Symmetric Bis-Sulfoxide Ligand in Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfinyl)ethane is a chiral organosulfur compound that has garnered significant attention as a C2-symmetric bis-sulfoxide ligand in the field of asymmetric catalysis. Its unique stereoelectronic properties and ability to form stable complexes with transition metals, particularly palladium, have made it a valuable tool for the stereoselective synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in palladium-catalyzed reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Core Concepts: C2-Symmetry and Bis-Sulfoxide Ligands

Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The C2-symmetry of a ligand, such as this compound, is a crucial design element. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, which can lead to higher enantioselectivity in the desired product. Bis-sulfoxide compounds, characterized by the presence of two sulfinyl (S=O) functional groups, act as bidentate ligands, coordinating to transition metals primarily through the sulfur atoms, especially with heavier transition metals like palladium.[1] The stereogenic sulfur centers in this compound are key to its ability to induce asymmetry in catalytic transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding bis-thioether, 1,2-bis(phenylthio)ethane. The procedure allows for the formation of both the meso and racemic (chiral) diastereomers, which can be separated by recrystallization.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Bis(phenylthio)ethane

-

Acetic acid

-

Hydrogen peroxide (50 wt%)

-

Acetone

-

Ethanol

Procedure:

-

A 50-mL round-bottomed flask is charged with a stir bar, 2.0 g (8.12 mmol) of 1,2-bis(phenylthio)ethane, and 12.2 mL of acetic acid.

-

A solution of hydrogen peroxide (50 wt%, 1.0 mL, 16.24 mmol, 2.0 equiv) in 6.7 mL of acetic acid is added dropwise to the rapidly stirring mixture at room temperature.

-

The heterogeneous solution will become homogeneous after approximately 15 minutes.

-

The reaction mixture is stirred for an additional period (monitoring by TLC is recommended).

-

Upon completion, the pale yellow solid product is emulsified in cold ethanol and filtered to remove acetic acid, yielding a white powder mixture of meso and racemic isomers.

Purification:

-

Recrystallization: The mixture of isomers can be separated by recrystallization from a minimal amount of refluxing acetone. The solution is cooled to room temperature and then placed in a -20 °C freezer. The meso isomer crystallizes first as small white clumps, followed by the racemic isomer as long white needles.

-

Column Chromatography: Silica gel flash column chromatography (e.g., using 3% MeOH in CH2Cl2) can be effective in separating under- or over-oxidized side products, but it is generally ineffective for separating the meso and racemic diastereomers.

Synthesis Workflow

The "White Catalyst": A Palladium(II) Complex

A significant milestone in the application of this compound was the development of its palladium(II) acetate complex, often referred to as the "White catalyst," by Professor M. Christina White.[1] This air-stable complex has proven to be exceptionally effective for the functionalization of allylic C-H bonds.[1]

Structure: this compound Palladium(II) Diacetate.[2]

Applications in Asymmetric Catalysis

The palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst system is highly effective in a range of synthetic transformations, most notably in allylic C-H functionalization reactions.

Palladium-Catalyzed Allylic C-H Oxidation

A key application of the White catalyst is in the allylic C-H oxidation of olefins to produce allylic esters. This reaction is particularly valuable as it allows for the direct functionalization of unactivated C-H bonds. The use of the this compound ligand generally favors the formation of the branched allylic acetate product.

Catalytic Cycle for Allylic C-H Acetoxylation

The proposed mechanism for the allylic C-H acetoxylation involves several key steps:[2]

-

C-H Cleavage: The sulfoxide ligand is believed to generate a highly electrophilic palladium species that coordinates to the alkene, facilitating the abstraction of an allylic proton by acetate to form a π-allyl palladium intermediate.

-

Nucleophilic Attack: A π-acid, such as benzoquinone (BQ), coordinates to the palladium center, activating the π-allyl complex for nucleophilic attack by acetate.

-

Reductive Elimination: The nucleophilic attack leads to the formation of the allylic acetate product and palladium(0).

-

Reoxidation: The palladium(0) is reoxidized to palladium(II) by benzoquinone, and the sulfoxide ligand reassociates, completing the catalytic cycle.

Quantitative Data for Allylic C-H Oxidation

The following table summarizes representative examples of palladium-catalyzed allylic C-H oxidation using the this compound ligand system.

| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1-Undecene | Pd(OAc)2 / this compound | Benzoquinone | Acetic Acid | RT | - | Branched Allylic Acetate | - | [1] |

| Terminal Olefins | White Catalyst | Benzoquinone | Acetic Acid | - | - | Branched Allylic Acetates | - | |

| ω-Alkenoic Acids | White Catalyst | Benzoquinone | CH2Cl2 | 45 | 72 | Macrolactones | 54 | [3] |

| Terminal-olefin-tethered phenols | Pd(II)/1,2-bis(phenylsulfinyl)ethane | Benzoquinone | - | - | - | Tetracyclic Flavonoids | 61-90 | [1] |

Intramolecular Allylic C-H Amination

The White catalyst also facilitates intramolecular allylic C-H amination reactions. For instance, N-tosylcarbamates can be converted to functionalized oxazolidinones, which are precursors to valuable syn-1,2-amino alcohols. This transformation provides a streamlined approach to nitrogen-containing molecules, which are prevalent in pharmaceuticals.

Quantitative Data for Intramolecular Allylic C-H Amination

| Substrate | Catalyst System | Product | Yield (%) | Diastereoselectivity | Ref. |

| N-Tosylcarbamate | White Catalyst | anti-Oxazolidinone | - | Selective for anti-isomer | [3] |

Macrolactonization

An intramolecular variation of the allylic C-H oxidation allows for the synthesis of macrolactones from ω-alkenoic acids. This method is a powerful alternative to traditional macrolactonization strategies and has been applied to the synthesis of complex natural products.

Experimental Protocol: Macrolactonization

Materials:

-

This compound palladium(II) diacetate (White catalyst)

-

Benzoic acid substrate (ω-alkenoic acid)

-

Benzoquinone

-

Dichloromethane (CH2Cl2)

-

Saturated ammonium chloride (NH4Cl) solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

A 100 mL round-bottom flask is charged with benzoquinone (43.2 mg, 0.4 mmol).

-

The White catalyst (10.1 mg, 0.02 mmol) is transferred to the flask using 10 mL of CH2Cl2.

-

The ω-alkenoic acid substrate (84.1 mg, 0.2 mmol) is transferred to the flask using another 10 mL of CH2Cl2.

-

A stir bar is added, a condenser is fitted, and the flask is heated to 45 °C.

-

After 72 hours, the reaction is quenched with saturated NH4Cl solution (5 mL) and extracted with CH2Cl2 (2 x 30 mL).

-

The combined organic layers are washed with water (1 x 30 mL), dried over MgSO4, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel flash chromatography (e.g., 10% EtOAc/hexanes) to yield the desired macrolactone.[3]

Role in Drug Development and Complex Molecule Synthesis

While direct applications in marketed drugs are not extensively documented, the methodologies enabled by the this compound ligand are highly relevant to drug discovery and development. The ability to perform late-stage C-H functionalization allows for the diversification of complex molecular scaffolds, a crucial step in generating compound libraries for biological screening. The synthesis of syn-1,2-amino alcohol derivatives and macrolactones provides access to structural motifs commonly found in biologically active natural products and pharmaceuticals. For example, a macrolactonization reaction based on this chemistry was applied to the total synthesis of 6-deoxyerythronolide B.[2]

Conclusion

This compound has established itself as a powerful C2-symmetric bis-sulfoxide ligand in asymmetric catalysis. Its palladium(II) complex, the White catalyst, has enabled the development of novel and highly selective allylic C-H functionalization reactions, including oxidation, amination, and macrolactonization. These transformations provide efficient routes to complex and medicinally relevant molecules from simple starting materials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, facilitating the adoption and further exploration of this versatile catalytic system.

References

An In-Depth Technical Guide to the Chirality of 1,2-Bis(phenylsulfinyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfinyl)ethane is a fascinating and versatile chiral molecule that has garnered significant attention in the field of asymmetric synthesis. Its unique stereochemical properties, arising from the two stereogenic sulfur atoms, make it a valuable ligand for a variety of metal-catalyzed enantioselective transformations. This technical guide provides a comprehensive overview of the chirality of this compound, including its synthesis, stereoisomers, chiroptical properties, and applications in asymmetric catalysis.

Stereoisomers of this compound

The presence of two stereogenic sulfoxide centers in this compound gives rise to three stereoisomers: a meso compound and a pair of enantiomers (racemic mixture).

-

Meso-1,2-bis(phenylsulfinyl)ethane: This diastereomer possesses an internal plane of symmetry and is therefore achiral and optically inactive.

-

Racemic-1,2-bis(phenylsulfinyl)ethane: This is a 1:1 mixture of the two enantiomers, (R,R)-1,2-bis(phenylsulfinyl)ethane and (S,S)-1,2-bis(phenylsulfinyl)ethane. The racemic mixture as a whole is also optically inactive.

The relationship between these stereoisomers can be visualized as follows:

Synthesis and Separation of Stereoisomers

The most common route to this compound involves the oxidation of the corresponding thioether, 1,2-bis(phenylthio)ethane. This oxidation typically yields a mixture of the meso and racemic diastereomers.

Experimental Protocol: Synthesis of meso- and racemic-1,2-Bis(phenylsulfinyl)ethane

Materials:

-

1,2-Bis(phenylthio)ethane

-

Acetic acid

-

Hydrogen peroxide (30% w/w)

-

Acetone

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

-

Cool the solution in an ice bath and add hydrogen peroxide (2.2 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-water, which will cause the product to precipitate.

-

Collect the crude product by vacuum filtration and wash with water.

-

The crude product is a mixture of the meso and racemic forms.

Experimental Protocol: Separation of meso- and racemic-1,2-Bis(phenylsulfinyl)ethane by Fractional Crystallization

The separation of the diastereomers is achieved by fractional crystallization from acetone, exploiting the difference in their solubilities.[1]

Procedure:

-

Dissolve the crude mixture of meso and racemic isomers in a minimal amount of boiling acetone.

-

Allow the solution to cool slowly to room temperature. The less soluble meso isomer will crystallize first.

-

Collect the crystals of the meso form by vacuum filtration.

-

Concentrate the mother liquor and cool to induce the crystallization of the more soluble racemic form.

-

Recrystallize each isomer from acetone to obtain pure samples.

Quantitative Data and Spectroscopic Characterization

The pure meso and racemic forms of this compound can be characterized by their distinct physical and spectroscopic properties.

| Property | meso-1,2-bis(phenylsulfinyl)ethane | racemic-1,2-bis(phenylsulfinyl)ethane | Reference |

| Melting Point | 155 °C | 116 °C | [1] |

| ¹H NMR (CDCl₃, δ) | 7.70-7.50 (m, 10H, Ar-H), 3.15-2.90 (m, 4H, CH₂) | 7.70-7.40 (m, 10H, Ar-H), 3.40-3.15 (m, 2H, CH₂), 2.90-2.65 (m, 2H, CH₂) | [1] |

| ¹³C NMR (CDCl₃, δ) | 143.9, 131.5, 129.4, 124.5, 50.1 | 143.8, 131.4, 129.3, 124.6, 50.8 | [1] |

| IR (KBr, cm⁻¹) | 1035 (S=O) | 1040 (S=O) | [1] |

| HRMS (ESI+) | m/z 301.0333 [M+Na]⁺ | m/z 301.0333 [M+Na]⁺ | [1] |

Enantioselective Synthesis

While the separation of diastereomers is effective, enantioselective synthesis provides a more direct route to the chiral enantiomers. One approach involves the asymmetric oxidation of 1,2-bis(phenylthio)ethane using a chiral catalyst.

Various catalytic systems, often employing transition metals with chiral ligands, have been developed for the enantioselective oxidation of sulfides to sulfoxides.[2]

Applications in Asymmetric Catalysis

The C₂-symmetric chiral bis(sulfoxide) ligand, particularly the enantiopure forms of this compound, has proven to be highly effective in a range of palladium-catalyzed asymmetric reactions.[3] The well-defined chiral environment created by the ligand around the metal center allows for excellent stereocontrol in the formation of new chiral centers.

Palladium-Catalyzed Asymmetric Allylic C-H Functionalization

A prominent application of chiral this compound is in palladium-catalyzed intramolecular allylic C-H oxidation and amination reactions. These reactions provide efficient pathways to valuable heterocyclic compounds.[3]

Table of Representative Applications:

| Reaction | Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| Intramolecular Allylic C-H Oxidation | Terminal-olefin-tethered phenol | Pd(OAc)₂ / (R,R)-1,2-bis(phenylsulfinyl)ethane | Tetracyclic flavonoid | 61-90 | >95 | [3] |

| Intramolecular Allylic C-H Amination | Unsaturated sulfonamide | Pd(OAc)₂ / (S,S)-1,2-bis(phenylsulfinyl)ethane | Chiral cyclic sulfonamide | up to 85 | up to 98 | [3] |

Conclusion

This compound stands out as a privileged chiral ligand in the realm of asymmetric catalysis. The straightforward synthesis and separation of its diastereomers, coupled with the high levels of stereocontrol it imparts in various transformations, make it a valuable tool for synthetic organic chemists. Further exploration into the enantioselective synthesis of this ligand and its application in a broader range of asymmetric reactions will undoubtedly continue to expand its utility in the synthesis of complex chiral molecules for the pharmaceutical and materials science industries.

References

Solubility of 1,2-Bis(phenylsulfinyl)ethane in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2-bis(phenylsulfinyl)ethane. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a comprehensive experimental protocol for researchers to determine the solubility of this compound in common organic solvents.

Introduction to this compound

This compound is a chiral bis-sulfoxide compound that has garnered significant interest as a ligand in asymmetric catalysis.[1] Its palladium(II) acetate complex, often referred to as the "White Catalyst" or "Christina White Catalyst," is particularly effective in various cross-coupling reactions and C-H activation.[2][3][4] Understanding its solubility is crucial for its application in synthesis, including reaction setup, purification, and formulation.

While specific solubility data is not widely published, the presence of two polar sulfinyl groups suggests that this compound is likely to be soluble in polar organic solvents. The general principle of "like dissolves like" can serve as a preliminary guide for solvent selection.[5] For instance, dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is known to dissolve a wide array of both polar and nonpolar compounds and is miscible with many organic solvents.[6][7][8]

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to record their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Acetone | 25 | ||

| e.g., Acetonitrile | 25 | ||

| e.g., Chloroform | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Dimethylformamide (DMF) | 25 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Hexanes | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., Tetrahydrofuran (THF) | 25 | ||

| e.g., Toluene | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on established methods for determining the solubility of organic compounds.[9][10][11][12]

Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexanes, methanol, THF, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks

-

Pipettes

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer (for quantitative analysis)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

- 1. This compound | 6099-21-4 | Benchchem [benchchem.com]

- 2. strem.com [strem.com]

- 3. This compound Palladium(II) Diacetate | 858971-43-4 | TCI AMERICA [tcichemicals.com]

- 4. 1,2-Bis(phenylsulfinyl)ethanepalladium(II)acetate,min.98%ChristinaWhiteCatalyst | 858971-43-4 [amp.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Notes and Protocols for 1,2-Bis(phenylsulfinyl)ethane in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfinyl)ethane is a highly effective chiral sulfoxide ligand, particularly when used in combination with palladium(II) acetate. This complex, famously known as the "White Catalyst," was developed by Professor M. Christina White and has proven to be exceptionally versatile in a range of palladium-catalyzed C-H functionalization reactions.[1] Its primary applications lie in allylic C-H oxidation, allylic C-H amination, and macrolactonization reactions. The catalyst's unique ability to functionalize unactivated C-H bonds offers a powerful tool for streamlining synthetic routes to complex molecules, making it of significant interest to the pharmaceutical and drug development industries. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in these key palladium-catalyzed reactions.

Key Applications and Quantitative Data

The this compound-palladium complex is a go-to catalyst for achieving high regio- and diastereoselectivity in various C-H functionalization reactions. Below are summaries of its performance in its most prominent applications.

Palladium-Catalyzed Allylic C-H Oxidation